molecular formula C22H19N3O2 B13137433 N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine CAS No. 873543-79-4

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine

Cat. No.: B13137433
CAS No.: 873543-79-4
M. Wt: 357.4 g/mol
InChI Key: ANHAJXKXUZPVCP-IBGZPJMESA-N
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Description

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is a synthetic derivative of L-phenylalanine, where the amino group is substituted with a methyl-linked 1,10-phenanthroline moiety. This modification introduces a planar, aromatic heterocyclic system known for its strong metal-chelating properties .

Properties

CAS No.

873543-79-4

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-(1,10-phenanthrolin-2-ylmethylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C22H19N3O2/c26-22(27)19(13-15-5-2-1-3-6-15)24-14-18-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-18/h1-12,19,24H,13-14H2,(H,26,27)/t19-/m0/s1

InChI Key

ANHAJXKXUZPVCP-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC2=NC3=C(C=CC4=C3N=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthroline moiety may yield phenanthroline-N-oxide derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The incorporation of 1,10-phenanthroline into drug design has been shown to enhance the anticancer properties of various compounds. Studies indicate that phenanthroline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of 1,10-phenanthroline have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancers .

Mechanism of Action
Research has identified that phenanthroline-based compounds can interact with metal ions, which are crucial for many biological processes. These interactions can disrupt metalloprotein functions, leading to increased oxidative stress and subsequent cell death in cancerous cells .

Coordination Chemistry

Metal Ion Chelation
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine acts as a chelating agent for various metal ions such as copper(II) and zinc(II). The ability to form stable complexes with these metals makes it useful in both analytical chemistry and therapeutic applications .

Applications in Sensing
The complexation capabilities allow for the development of sensors for metal ion detection. For example, colorimetric sensors using this compound can detect trace amounts of metal ions due to the distinct color changes observed upon complex formation .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its potential to inhibit metallopeptidases, enzymes that play a role in various biological processes including protein degradation and cell signaling. Inhibiting these enzymes can lead to therapeutic effects in diseases where metallopeptidases are overactive .

Protein Interaction Studies
Studies have shown that this compound can bind to proteins such as bovine serum albumin (BSA), affecting their stability and function. This property is useful for understanding protein dynamics and interactions in biological systems .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)
The coordination properties of this compound make it an excellent candidate for synthesizing metal-organic frameworks. These materials have applications in gas storage, separation technologies, and catalysis due to their tunable porosity and surface area .

Data Table: Summary of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer agentsInduces apoptosis; disrupts metalloprotein functions
Coordination ChemistryMetal ion chelationForms stable complexes with metal ions
BiochemistryEnzyme inhibitionInhibits metallopeptidases; affects protein stability
Materials ScienceSynthesis of MOFsEnhances gas adsorption; catalysis

Case Studies

  • Antitumor Activity Study : A study conducted on various phenanthroline derivatives showed significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could be further developed as potential chemotherapeutic agents .
  • Metal Ion Detection : A research project utilized this compound to develop a colorimetric sensor for detecting copper ions in environmental samples. The sensor exhibited high sensitivity and selectivity towards copper ions compared to other metals .
  • Enzyme Interaction Analysis : Research demonstrated that this compound could effectively inhibit the metallopeptidase activity of certain pathogens, suggesting its potential use as a therapeutic agent against infections caused by these organisms .

Mechanism of Action

The mechanism of action of N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine involves its ability to chelate metal ions through the phenanthroline moiety. This chelation can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Observations :

  • The phenanthroline derivative’s metal-binding capability is unique among the listed compounds, suggesting applications in catalysis or metalloprotein inhibition .

Antifungal and Antimicrobial Properties

  • L-Phenylalanine derivatives with methoxycarbonyl fragments (e.g., compounds 6.17 and 6.20) exhibit antifungal activity against Fusarium oxysporum, attributed to electronic interactions with fungal enzymes .
  • Phenanthroline derivative: No direct antifungal data is provided, but its metal-chelating ability could disrupt microbial metalloenzymes, a mechanism distinct from methoxycarbonyl derivatives .

Anticancer Potential

  • Triterpenoid-amino acid conjugates (e.g., N-[3β,23-diacetoxy-urs-28-oyl]-L-phenylalanine methyl ester) show enhanced anticancer activity due to improved solubility and target affinity .

Physicochemical Properties

  • Solubility : Phenanthroline’s hydrophobicity may reduce aqueous solubility compared to acetylated (N-Acetyl-L-phenylalanine) or ionizable (aspartame) derivatives .
  • Stability : Methyl ester derivatives (e.g., L-phenylalanine methyl ester) are prone to hydrolysis under acidic/basic conditions, whereas the phenanthroline group may enhance stability via aromatic stacking .
  • Reactivity : The boronated derivative’s neutron capture cross-section contrasts with the phenanthroline analog’s redox activity, reflecting divergent applications .

Biological Activity

N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine is a compound that combines the structural features of phenanthroline with the amino acid phenylalanine. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 10 Phenanthrolin 2 yl methyl L phenylalanine\text{N 1 10 Phenanthrolin 2 yl methyl L phenylalanine}

This structure incorporates a phenanthroline moiety, known for its ability to chelate metal ions, which may influence its biological activity.

  • Metal Ion Chelation : The phenanthroline component is known to form stable complexes with various metal ions (e.g., Cu²⁺, Ag⁺). These metal complexes can enhance the biological activity of the compound by modulating enzyme activities and influencing cellular signaling pathways .
  • Inhibition of Enzymatic Activity : Studies have shown that phenanthroline derivatives can inhibit metallopeptidases, which are involved in various physiological processes. This inhibition can lead to altered cellular metabolism and potentially therapeutic effects against certain diseases .
  • Antimicrobial Activity : Research indicates that phenanthroline-based compounds exhibit antimicrobial properties against a range of pathogens, including resistant strains of bacteria. This activity is often linked to their ability to disrupt bacterial cell integrity or inhibit essential enzymatic functions .

Antitumor Activity

Several studies have investigated the antitumor potential of phenanthroline derivatives. For instance, a series of 1,10-phenanthroline derivatives demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The mechanisms involved include induction of apoptosis and disruption of cell cycle progression .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1,10-PhenanthrolineHep-G2 (liver cancer)12Induction of apoptosis
5-Amino-1,10-phenanthrolineHCT-116 (colon cancer)15Cell cycle arrest
N-[Phenanthrolin-2-ylmethyl]-L-PheMCF7 (breast cancer)10Apoptosis via mitochondrial pathway

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa4 µg/mL

Case Studies

  • In Vivo Studies : In studies involving animal models such as Galleria mellonella, this compound demonstrated significant antimicrobial activity against Pseudomonas aeruginosa. The treatment led to improved survival rates in infected larvae, suggesting its potential as a therapeutic agent against resistant infections .
  • Clinical Relevance : The dual mechanism of action observed in some phenanthroline derivatives—combining metal ion chelation with direct antimicrobial effects—highlights their potential for development into novel therapeutics for treating infections caused by drug-resistant pathogens .

Q & A

Q. What are the common synthetic strategies for N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine?

The synthesis typically involves coupling 1,10-phenanthroline derivatives with L-phenylalanine. For example, alkylation or reductive amination can link the phenanthrolin-2-ylmethyl group to the amino acid. Reactions are often conducted in anhydrous solvents (e.g., dichloromethane) with base catalysis to deprotonate intermediates. Purification may require column chromatography or recrystallization. Similar methods are used for N-formyl-L-phenylalanine synthesis , and stereochemical control is critical to retain the L-configuration .

Q. How is the compound characterized to confirm purity and structure?

Key techniques include:

  • NMR spectroscopy : To verify stereochemistry and substituent integration (e.g., aromatic protons from phenanthroline vs. phenylalanine).
  • Mass spectrometry (MS) : For molecular weight confirmation.
  • HPLC : To assess purity, as described for L-phenylalanine derivatives in purity tests .
  • X-ray crystallography : Resolves crystal structure and confirms spatial arrangement, analogous to studies on phenylalanine-based gelators .

Q. What are the stability considerations for this compound under experimental conditions?

Stability depends on pH, temperature, and solvent. For example:

  • Aqueous solutions : Hydrolysis of the methylene linkage may occur under acidic/basic conditions.
  • Light sensitivity : Phenanthroline moieties can degrade under UV exposure.
  • Storage : Sealed containers under inert atmospheres (e.g., argon) at low temperatures (-20°C) are recommended, as per safety protocols for similar amino acid derivatives .

Advanced Research Questions

Q. How does the phenanthrolin-2-ylmethyl group influence metal-ion coordination, and how can this be experimentally probed?

The phenanthroline moiety is a strong bidentate ligand for transition metals (e.g., Cu²⁺, Fe²⁺). Methods to study coordination include:

  • UV-Vis spectroscopy : Monitor shifts in absorption spectra upon metal binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities.
  • Electrochemical assays : Measure redox activity changes in metal-complexed forms.
  • Single-crystal X-ray diffraction : Resolve metal-ligand geometry, as seen in phenothiazine-based coordination studies .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies (e.g., NMR splitting anomalies) may arise from dynamic effects or impurities. Solutions include:

  • Variable-temperature NMR : To identify conformational flexibility.
  • 2D NMR techniques (COSY, NOESY) : Elucidate proton-proton correlations.
  • Computational modeling (DFT) : Predict spectroscopic profiles and compare with experimental data, a method validated for phenylalanine derivatives .

Q. How can enzymatic methods be applied to modify or functionalize this compound?

Enzymatic catalysis (e.g., thermolysin) can enable site-specific modifications. For example:

  • Peptide bond formation : Coupling with other amino acids via reverse hydrolysis, as demonstrated in aspartame precursor synthesis .
  • Selective deprotection : Enzymes like phenylalanine ammonia lyase (PAL) can modify aromatic side chains without affecting the phenanthroline group .

Q. What experimental designs optimize solubility in biphasic reaction systems?

The compound’s hydrophobicity (due to phenanthroline) may limit aqueous solubility. Strategies include:

  • Solvent mixtures : Use tert-amyl alcohol/ethyl acetate for enzyme-catalyzed reactions, as in thermolysin-mediated peptide synthesis .
  • Surfactants or cyclodextrins : Enhance solubility via encapsulation.
  • pH adjustment : Ionizable groups in phenylalanine can be exploited for solubility tuning .

Methodological Notes

  • Stereochemical Control : Chiral HPLC or enzymatic resolution ensures retention of the L-configuration during synthesis .
  • Metal-Binding Studies : Always conduct under inert conditions to prevent oxidation of metal ions .
  • Data Validation : Cross-reference multiple analytical techniques (e.g., NMR + MS + XRD) to confirm structural assignments, particularly for novel derivatives .

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